molecular formula C15H18O2S B7859680 5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol

5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol

Cat. No.: B7859680
M. Wt: 262.4 g/mol
InChI Key: QCAITNDUUJPLBR-UHFFFAOYSA-N
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Description

5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol is an organic compound that features a thiophene ring substituted with a methyl group and a phenyl ring substituted with an iso-propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

    Gene Expression: Modulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with a thiophene ring, such as 2-acetylthiophene and 2-bromothiophene.

    Phenyl Derivatives: Compounds with a phenyl ring, such as 3-iso-propoxyphenol and 4-iso-propoxybenzaldehyde.

Uniqueness

5-Methyl-2-thienyl-(3-iso-propoxyphenyl)methanol is unique due to its specific combination of a thiophene ring with a methyl group and a phenyl ring with an iso-propoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-(3-propan-2-yloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2S/c1-10(2)17-13-6-4-5-12(9-13)15(16)14-8-7-11(3)18-14/h4-10,15-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAITNDUUJPLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=CC=C2)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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